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6-Methyl-3-hepten-2-one

Chemoselective hydrogenation Enone reactivity Pentacyanocobaltate catalysis

6-Methyl-3-hepten-2-one (CAS 2009-74-7) is an unsaturated aliphatic methyl ketone (enone) with the molecular formula C₈H₁₄O and molecular weight 126.20 g·mol⁻¹. The compound exists predominantly as the (3E)-stereoisomer and is classified under FEMA No.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 2009-74-7
Cat. No. B1310061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-hepten-2-one
CAS2009-74-7
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(C)CC=CC(=O)C
InChIInChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3/b6-4+
InChIKeyRSNMTAYSENLHOW-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats and non-polar solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-hepten-2-one (CAS 2009-74-7) – Procurement-Relevant Chemical Identity and Regulatory Standing


6-Methyl-3-hepten-2-one (CAS 2009-74-7) is an unsaturated aliphatic methyl ketone (enone) with the molecular formula C₈H₁₄O and molecular weight 126.20 g·mol⁻¹ [1]. The compound exists predominantly as the (3E)-stereoisomer and is classified under FEMA No. 4001 as a flavouring agent, with JECFA evaluation confirming no safety concern at current dietary intake levels [2]. Its conjugated enone structure (α,β-unsaturated carbonyl) distinguishes it from non-conjugated positional isomers such as 6-methyl-5-hepten-2-one and governs its characteristic chemical reactivity and olfactory properties [3].

Why 6-Methyl-3-hepten-2-one Cannot Be Replaced by Generic Methyl Heptenone Isomers


Methyl heptenones share the same molecular formula (C₈H₁₄O) but differ critically in the position and conjugation of the olefinic bond. 6-Methyl-3-hepten-2-one bears an α,β-unsaturated carbonyl system that activates the C=C bond toward catalytic hydrogenation and nucleophilic addition, whereas the isolated double bond of 6-methyl-5-hepten-2-one (sulcatone) fails to hydrogenate under identical pentacyanocobaltate catalysis [1]. This structural distinction governs downstream reactivity in industrial syntheses (e.g., phyton/isophytol) and alters the olfactory profile from oily-green, herbaceous (3‑en‑2‑one) to fatty, fruity, citrus-like (5‑en‑2‑one), making the isomers organoleptically non-equivalent [2]. Consequently, substitution without verification of end-use performance risks synthetic pathway failure and sensory deviation.

Quantitative Differentiation Evidence for 6-Methyl-3-hepten-2-one (CAS 2009-74-7)


Catalytic Hydrogenation Selectivity: Conjugated C=C Bond of 6‑Methyl‑3‑hepten‑2‑one vs. Isolated C=C Bond of 6‑Methyl‑5‑hepten‑2‑one

Under pentacyanocobaltate‑catalysed hydrogenation, the activated, conjugated C=C bond of 6‑methyl‑3‑hepten‑2‑one is saturated, whereas the isolated ethylene bond of the positional isomer 6‑methyl‑5‑hepten‑2‑one remains completely unreactive under the same conditions [1]. This demonstrates a binary (all-or-nothing) difference in chemoselectivity between the α,β-unsaturated enone and its non-conjugated isomer.

Chemoselective hydrogenation Enone reactivity Pentacyanocobaltate catalysis

Industrial Intermediate Specificity: 6‑Methyl‑3‑hepten‑2‑one as the Sole Enone Feedstock for Phyton/Isophytol Synthesis

Patent literature explicitly identifies 6‑methyl‑3‑hepten‑2‑one as the key α,β‑unsaturated ketone intermediate that is hydrogenated to 6‑methyl‑2‑heptanone en route to phyton and isophytol, while 6‑methyl‑5‑hepten‑2‑one is not employed in this industrial sequence [1]. The continuous‑addition cross‑aldol process described in Kuraray’s patents achieves a selectivity advantage by suppressing acetone self‑aldol by‑products, yielding 6‑methyl‑3‑hepten‑2‑one in higher purity than earlier batch methods (which gave only 35–51% yield) [1][2].

Terpenoid synthesis Phyton Isophytol Cross-aldol condensation

Stereochemical Purity Requirement: (3E)-Isomer as the Biologically Relevant Form

The FEMA GRAS designation (No. 4001) and JECFA specification (No. 1138) apply exclusively to the (E)-6‑methyl‑3‑hepten‑2‑one stereoisomer (trans‑configuration at the C3=C4 double bond) [1][2]. The (Z)-isomer (CAS 20859-10-3 for the E‑form vs. distinct CAS for the Z‑form) is not covered by the same safety evaluation. Analytical certificates for food‑grade material must confirm the (3E)-identity, typically by GC‑MS or NMR, distinguishing it from isomer mixtures that may contain the (Z)-form.

Stereochemistry Flavour regulation Enantiomeric specification

Olfactory Profile Differentiation: Oily‑Green Herbaceous (3‑en‑2‑one) vs. Fatty‑Fruity Citrus (5‑en‑2‑one)

Industry organoleptic descriptions consistently differentiate 6‑methyl‑3‑hepten‑2‑one (oily‑green, pungent, herbaceous) from 6‑methyl‑5‑hepten‑2‑one (fatty, green, citrus‑like, fruity with apple‑pear nuances) [1][2]. While quantitative odour‑detection thresholds for the 3‑en‑2‑one isomer are not publicly available in peer‑reviewed literature, the qualitative divergence in descriptor vocabulary is robust across multiple independent databases and indicates that the two isomers activate different olfactory receptor combinations.

Flavour chemistry Odour characterisation Organoleptic differentiation

Physicochemical Property Nuances: Vapour Pressure and Boiling Point vs. 6‑Methyl‑5‑hepten‑2‑one

Estimated vapour pressure for 6‑methyl‑3‑hepten‑2‑one is 0.962 mmHg at 25 °C, whereas 6‑methyl‑5‑hepten‑2‑one exhibits a vapour pressure of approximately 1.121 hPa (≈0.841 mmHg) at 20 °C [1]. The slightly higher volatility (lower vapour pressure) of the 3‑en‑2‑one isomer, combined with a boiling range of 170–178 °C (760 mmHg) versus 172–174 °C for the 5‑en‑2‑one isomer, indicates marginally different evaporation behaviour that can influence headspace concentration in flavour applications.

Volatility Vapour pressure Physical chemistry

High‑Value Application Scenarios for 6‑Methyl‑3‑hepten‑2‑one (CAS 2009-74-7)


Selective Hydrogenation Intermediate in Phyton/Isophytol Manufacture

6‑Methyl‑3‑hepten‑2‑one is the sole enone feedstock for the two‑step synthesis of phyton and isophytol, large‑volume intermediates for vitamin E and fragrance production. The conjugated C=C bond is chemoselectively hydrogenated to give 6‑methyl‑2‑heptanone, a transformation that 6‑methyl‑5‑hepten‑2‑one cannot undergo under the same catalytic conditions [1]. Procurement of the correct (3E)-isomer with ≥96% purity ensures compliance with the patent‑described continuous‑addition aldol process and avoids contamination by self‑aldol by‑products that plague batch‑mode syntheses [2].

Green‑Herbaceous Flavour and Fragrance Formulation

The oily‑green, pungent, herbaceous odour profile of 6‑methyl‑3‑hepten‑2‑one, distinct from the fatty‑fruity character of 6‑methyl‑5‑hepten‑2‑one, makes it a targeted choice for tropical fruit, banana, and green‑herbal flavour compositions [1]. FEMA 4001 and JECFA No. 1138 clearance confirm its regulatory acceptability for food use at current intake levels, provided the (3E)-stereoisomer is specified [2].

Analytical Reference Standard for Enone Identification in Natural Product Chemistry

The compound is found in nature and contributes to the characteristic aroma of various fruits and plants [1]. Its well‑defined (3E)-stereochemistry and availability at ≥96% assay make it suitable as a certified reference material for GC‑MS or HPLC quantification of enone volatiles in metabolomics and food‑authenticity studies. The distinct retention index and mass spectrum differentiate it unambiguously from co‑occurring C₈H₁₄O isomers [2].

Purity‑Critical Procurement for Regulated Food‑Flavouring Supply Chains

The European Union flavouring authorisation (FL No. 07.258) specifies a minimum purity of 95% for 6‑methyl‑3‑hepten‑2‑one when used as a food flavouring [1]. Procurement contracts that do not explicitly require the (3E)-isomer and an assay of ≥95% risk delivery of isomer mixtures or sub‑standard material that cannot be legally incorporated into food products in the EU and other jurisdictions that reference the JECFA specification [2].

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